2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Description
2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This leads to cell cycle arrest at the G0-G1 stage , thereby inhibiting cell proliferation, a key characteristic of cancer cells.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability.
Result of Action
The result of the compound’s action would likely be a significant inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to apoptosis induction within certain cell lines .
Properties
CAS No. |
1326806-53-4 |
---|---|
Molecular Formula |
C24H23N5O2 |
Molecular Weight |
413.481 |
IUPAC Name |
4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3 |
InChI Key |
MKKBZDLJPQBLOL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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